molecular formula C23H28N2O8 B11482705 3,4,5-trimethoxy-N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

3,4,5-trimethoxy-N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

Cat. No.: B11482705
M. Wt: 460.5 g/mol
InChI Key: KQPDLMZVFKWNBE-UHFFFAOYSA-N
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Description

The 3,4,5-trimethoxyphenyl (TMP) group serves as a versatile pharmacophore in various biologically active molecules. It is prominently present in both natural products and synthetic compounds. This six-membered electron-rich ring plays a critical role in the molecular structures of several therapeutically interesting drugs and drug candidates . Notably, it has been incorporated into compounds like colchicine (an anti-gout agent), podophyllotoxin (used for treating external genital warts), trimetrexate, and trimethoprim. Additionally, TMP derivatives are potent microtubule-targeting agents .

Chemical Reactions Analysis

The TMP group can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For instance:

    Oxidation: TMP derivatives may be oxidized using reagents like potassium permanganate or peracids.

    Reduction: Reduction of TMP-containing compounds can be achieved using metal hydrides (e.g., lithium aluminum hydride).

    Substitution: TMP can undergo nucleophilic substitution reactions, where the morpholine moiety could be replaced by other functional groups.

Major products formed from these reactions would vary based on the specific starting material and reaction conditions.

Scientific Research Applications

TMP-bearing compounds exhibit diverse bioactivity effects:

    Anti-cancer: Inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

    Anti-fungal and Anti-bacterial: Activities against Helicobacter pylori and Mycobacterium tuberculosis.

    Antiviral: Potential against viruses like HIV, hepatitis C, and influenza.

    Anti-parasitic: Efficacy against Leishmania, Malaria, and Trypanosoma.

    Other Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, TMP derivatives are unique due to their diverse bioactivity and versatile pharmacophore.

Properties

Molecular Formula

C23H28N2O8

Molecular Weight

460.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

InChI

InChI=1S/C23H28N2O8/c1-28-18-13-16(5-6-17(18)33-14-21(26)25-7-9-32-10-8-25)24-23(27)15-11-19(29-2)22(31-4)20(12-15)30-3/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27)

InChI Key

KQPDLMZVFKWNBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC

Origin of Product

United States

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